molecular formula C22H25N7O2 B6579463 N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021221-63-5

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No.: B6579463
CAS No.: 1021221-63-5
M. Wt: 419.5 g/mol
InChI Key: CJYGOEQICIBFSJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.20697307 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Mode of Action

The compound interacts with its targets (AChE and BChE) by competitive inhibition . This means it competes with acetylcholine for the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels . Molecular docking studies have shown that the p-methylphenyl group of the compound is active in the hinge region of the AChE crystal structure .

Biochemical Pathways

The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission . The downstream effects include improved cognitive functions, which can be beneficial in neurodegenerative diseases like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This leads to enhanced cholinergic transmission, which can improve cognitive functions . Therefore, this compound could potentially be used as a therapeutic agent in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound exhibits competitive inhibition, binding to the active site of AChE and BChE, thereby preventing the breakdown of acetylcholine . This interaction enhances acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where acetylcholine deficiency is prevalent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting AChE and BChE, the compound increases acetylcholine levels, which in turn affects cholinergic signaling pathways. This modulation of signaling pathways can lead to changes in gene expression and metabolic activities within the cell . Additionally, the compound has been shown to exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with AChE and BChE. The compound binds to the active site of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter. Additionally, molecular docking studies have shown that the methoxyphenyl group of the compound interacts with the hinge region of the AChE crystal structure, contributing to its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against AChE and BChE, with no significant loss of potency

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AChE and BChE without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with AChE and BChE. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic products of the compound have been shown to retain some inhibitory activity against AChE and BChE, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues, including the brain . This distribution pattern is crucial for its therapeutic effects, particularly in targeting central nervous system disorders.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AChE and BChE . Additionally, the compound can be found in other cellular compartments, including the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function

Biological Activity

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide, identified by its CAS number 1021221-63-5, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula: C22_{22}H25_{25}N7_7O2_2
  • Molecular Weight: 419.5 g/mol
  • Chemical Structure: The compound features a piperazine core with various substituents that enhance its biological activity.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

This compound exhibits its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. This mechanism is crucial in the treatment of various cancers and other diseases characterized by dysregulated kinase activity.

Pharmacological Profile

  • Antitumor Activity:
    • The compound has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with lung and pancreatic cancers. It acts as a Type I kinase inhibitor, binding to the ATP pocket of the active form of the epidermal growth factor receptor (EGFR), which is often mutated in these cancers .
  • Antimicrobial Activity:
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity .
  • Neuroprotective Effects:
    • Research indicates potential neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

  • Study on Antitumor Efficacy:
    • A study evaluated the efficacy of this compound in a mouse model of lung cancer. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing:
    • In vitro tests demonstrated that the compound exhibits antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong potential for development as an antimicrobial agent .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-9-10-23-20(15-16)25-19-7-8-21(27-26-19)28-11-13-29(14-12-28)22(30)24-17-5-3-4-6-18(17)31-2/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGOEQICIBFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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